molecular formula C8H8BNO4 B12823457 (3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-7-yl)boronic acid

(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-7-yl)boronic acid

Cat. No.: B12823457
M. Wt: 192.97 g/mol
InChI Key: YMEGLULZSUETCI-UHFFFAOYSA-N
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Description

(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-7-yl)boronic acid is a boronic acid derivative with a unique structure that includes a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-7-yl)boronic acid typically involves the following steps:

    Formation of the Benzoxazole Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazole ring. This can be achieved through the reaction of an ortho-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a halogenated benzoxazole derivative reacts with a boronic acid or boronate ester.

Industrial Production Methods

Industrial production of this compound may involve scalable versions of the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-7-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s reactivity and properties.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzoxazole derivatives

Properties

Molecular Formula

C8H8BNO4

Molecular Weight

192.97 g/mol

IUPAC Name

(3-methyl-2-oxo-1,3-benzoxazol-7-yl)boronic acid

InChI

InChI=1S/C8H8BNO4/c1-10-6-4-2-3-5(9(12)13)7(6)14-8(10)11/h2-4,12-13H,1H3

InChI Key

YMEGLULZSUETCI-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)N(C(=O)O2)C)(O)O

Origin of Product

United States

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